molecular formula C19H23Cl2NO2 B4989802 N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide

N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B4989802
M. Wt: 368.3 g/mol
InChI Key: KFCNRRNKZOGWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AADP, is a chemical compound that has been extensively studied for its potential use in scientific research. AADP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, it is believed that N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to activate certain pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have anti-inflammatory and anti-oxidant properties. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its specificity. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to selectively target cancer cells, leaving healthy cells unaffected. This makes it a valuable tool for researchers studying cancer. However, one of the limitations of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of research is the development of more efficient synthesis methods for N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. Another area of research is the optimization of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide for use in cancer treatment. Researchers are also exploring the potential use of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.

Synthesis Methods

The synthesis of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2,4-dichlorophenyl 2-methyl-2-propyl ether. This intermediate is then reacted with adamantane-2-carboxylic acid in the presence of a coupling agent to form N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide.

Scientific Research Applications

N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is in the field of cancer research. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNRRNKZOGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide

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